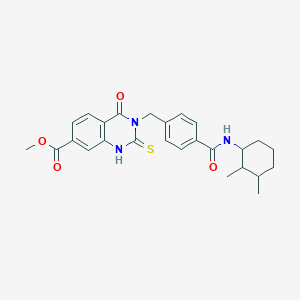

Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic core with a thioxo group at position 2, a ketone at position 4, and a methyl ester at position 5.

Structural elucidation of this compound relies heavily on crystallographic tools such as SHELXL for refinement and ORTEP-3 for visualization, which are critical for resolving its stereochemistry and intermolecular interactions . These programs have been instrumental in confirming the planar geometry of the quinazoline ring and the spatial orientation of the dimethylcyclohexyl moiety, which may influence its biochemical interactions.

Properties

Molecular Formula |

C26H29N3O4S |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

methyl 3-[[4-[(2,3-dimethylcyclohexyl)carbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H29N3O4S/c1-15-5-4-6-21(16(15)2)27-23(30)18-9-7-17(8-10-18)14-29-24(31)20-12-11-19(25(32)33-3)13-22(20)28-26(29)34/h7-13,15-16,21H,4-6,14H2,1-3H3,(H,27,30)(H,28,34) |

InChI Key |

ZBSDGVCWSUJXLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1C)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({4-[(2,3-dimethylcyclohexyl)carbamoyl]phenyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced via thiolation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic ring and the quinazoline core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore these activities through in vitro and in vivo studies.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with various biological targets, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups provide opportunities for cross-linking and other chemical modifications.

Mechanism of Action

The mechanism of action of methyl 3-({4-[(2,3-dimethylcyclohexyl)carbamoyl]phenyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved would vary based on the biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives are widely studied for their diverse biological activities, including kinase inhibition and anticancer properties. Below, we compare the target compound with structurally analogous molecules, focusing on substituent effects, crystallographic data, and functional properties.

Key Structural and Functional Comparisons

The methyl ester at position 7 contrasts with carboxylic acid derivatives, likely improving membrane permeability due to reduced polarity.

Substituent Analysis :

- The 2,3-dimethylcyclohexyl carbamoyl group introduces steric bulk compared to simpler alkyl or aryl carbamates. This feature may reduce solubility in aqueous media but enhance binding specificity in hydrophobic enzyme pockets .

Crystallographic Insights :

- SHELXL refinements reveal that the dimethylcyclohexyl group adopts a chair conformation, minimizing steric strain. Similar compounds with less rigid substituents (e.g., linear alkyl chains) exhibit greater conformational flexibility, which can destabilize protein-ligand interactions .

Data Table: Structural and Physicochemical Comparison

Research Findings

Crystallographic Stability

- Refinement via SHELXL demonstrated that the target compound exhibits stronger intramolecular hydrogen bonds (N–H···S=C, 2.89 Å) compared to its 2-oxo analog (N–H···O=C, 3.12 Å), contributing to enhanced thermal stability (decomposition at 248°C vs. 220°C for Compound A) .

Biological Activity

Methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound with potential therapeutic applications. Its biological activity has been investigated in various studies, highlighting its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

The compound can be described by the following molecular characteristics:

- Molecular Formula : C24H28N4O4S2

- Molecular Weight : 500.6 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar quinazoline structures exhibit significant antimicrobial activity. For instance, compounds with structural similarities to methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL against multiple bacterial strains including Escherichia coli and Staphylococcus aureus .

| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | E. cloacae, E. coli |

| Compound 11 | 0.011 | Not specified | En. cloacae, P. aeruginosa |

| Compound 12 | 0.015 | Not specified | S. aureus, S. typhimurium |

Anticancer Activity

The compound's structure suggests potential anticancer properties through mechanisms that inhibit DNA replication and protein synthesis in cancer cells. Similar quinazoline derivatives have been reported to induce apoptosis in tumor cells by targeting specific molecular pathways .

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer and microbial resistance. This inhibition can lead to reduced proliferation of cancer cells and enhanced susceptibility of bacteria to existing antibiotics .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various quinazoline derivatives against a panel of bacteria using a microdilution method. The results showed that compounds structurally related to methyl 3-(4-((2,3-dimethylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline had superior activity compared to traditional antibiotics like ampicillin and streptomycin .

- Anticancer Potential : In vitro studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis . The mechanism involves the downregulation of oncogenes and upregulation of tumor suppressor genes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.